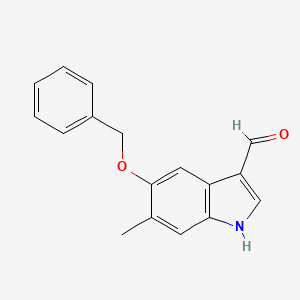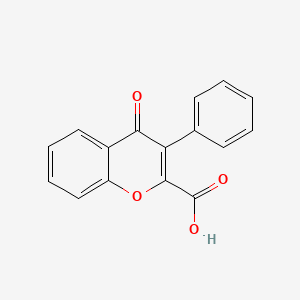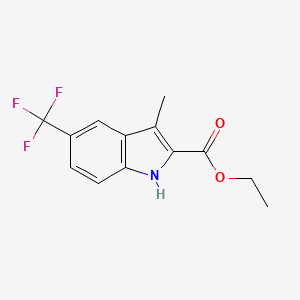![molecular formula C8H19Cl2NOSi2 B15064754 N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide CAS No. 60799-33-9](/img/structure/B15064754.png)
N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis((chloromethyl)dimethylsilyl)acetamide is an organosilicon compound with the chemical formula C8H20Cl2NOSi2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Bis((chloromethyl)dimethylsilyl)acetamide can be synthesized through the reaction of acetamide with chloromethyl(dimethyl)silane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane groups .
Industrial Production Methods
Industrial production of N,N-Bis((chloromethyl)dimethylsilyl)acetamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis((chloromethyl)dimethylsilyl)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and acetamide.
Condensation Reactions: The silanol groups formed from hydrolysis can undergo condensation to form siloxanes.
Common Reagents and Conditions
Common reagents used in reactions with N,N-Bis((chloromethyl)dimethylsilyl)acetamide include nucleophiles like amines and alcohols, bases such as triethylamine, and acids for catalyzing hydrolysis. Reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis .
Major Products Formed
Major products formed from reactions with N,N-Bis((chloromethyl)dimethylsilyl)acetamide include substituted silanes, silanols, and siloxanes, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
N,N-Bis((chloromethyl)dimethylsilyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing silyl groups and protecting functional groups.
Biology: The compound is used in the modification of biomolecules and in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of N,N-Bis((chloromethyl)dimethylsilyl)acetamide involves the reactivity of its chloromethyl and silyl groups. The chloromethyl groups can undergo nucleophilic substitution, while the silyl groups can participate in hydrolysis and condensation reactions. These reactions enable the compound to modify other molecules and form new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,O-Bis(trimethylsilyl)acetamide: Similar in structure but with trimethylsilyl groups instead of chloromethyl(dimethyl)silyl groups.
Bis(trimethylsilyl)acetamide: Another related compound used in silylation reactions.
Uniqueness
N,N-Bis((chloromethyl)dimethylsilyl)acetamide is unique due to its dual functionality, combining chloromethyl and silyl groups. This allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in organic synthesis .
Propriétés
Numéro CAS |
60799-33-9 |
|---|---|
Formule moléculaire |
C8H19Cl2NOSi2 |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
N,N-bis[chloromethyl(dimethyl)silyl]acetamide |
InChI |
InChI=1S/C8H19Cl2NOSi2/c1-8(12)11(13(2,3)6-9)14(4,5)7-10/h6-7H2,1-5H3 |
Clé InChI |
FZVSGQRPFDCJPD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N([Si](C)(C)CCl)[Si](C)(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B15064704.png)
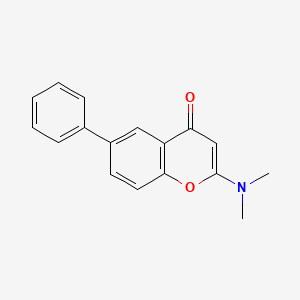




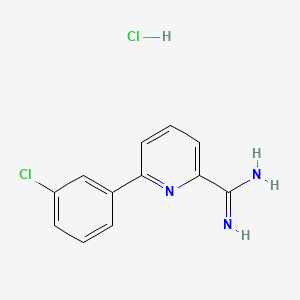
![tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate](/img/structure/B15064748.png)

